(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide
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Overview
Description
(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethoxy and Propyl Groups: These substituents can be introduced via electrophilic aromatic substitution reactions.
Formation of the Ylidene Linkage: This step involves the condensation of the benzo[d]thiazole derivative with an appropriate aldehyde or ketone.
Attachment of the Phenylsulfonylacetamide Moiety: This can be accomplished through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or propyl groups.
Reduction: Reduction reactions could target the ylidene linkage or the sulfonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole ring or the phenylsulfonylacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. The benzo[d]thiazole core is known for its biological activity, and the presence of the phenylsulfonylacetamide moiety may enhance its efficacy.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide would depend on its specific biological target. Generally, compounds with a benzo[d]thiazole core can interact with enzymes or receptors, modulating their activity. The phenylsulfonylacetamide moiety may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: These include compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole, which are known for their biological activities.
Phenylsulfonylacetamide Derivatives: Compounds such as N-phenylsulfonylacetamide and its analogs.
Uniqueness
The uniqueness of (Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide lies in its combined structural features, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4,7-dimethoxy-3-propyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-4-12-22-18-15(26-2)10-11-16(27-3)19(18)28-20(22)21-17(23)13-29(24,25)14-8-6-5-7-9-14/h5-11H,4,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAURDWRNBNJXDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2SC1=NC(=O)CS(=O)(=O)C3=CC=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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